molecular formula C20H20O5 B1153195 Denudadione C CAS No. 61240-34-4

Denudadione C

Cat. No.: B1153195
CAS No.: 61240-34-4
M. Wt: 340.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Denudadione C can be obtained through two primary methods: extraction from natural sources and total synthesis.

Chemical Reactions Analysis

Denudadione C undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.

Scientific Research Applications

Denudadione C has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of Denudadione C involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Biological Activity

Denudadione C is a lignan compound isolated from the young fruits of Magnolia denudata, a species known for its medicinal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is part of a larger class of compounds known as lignans, which are phenolic compounds found in various plants. The chemical structure of this compound contributes to its biological activity, particularly its ability to interact with cellular pathways involved in inflammation and oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines. For example, in Jurkat T cells stimulated with phorbol myristate acetate (PMA) and ionomycin, this compound reduced interleukin-2 (IL-2) production, which is crucial in mediating inflammatory responses .

Table 1: Effects of this compound on Cytokine Production

Treatment ConditionIL-2 Production (pg/mL)Cell Viability (%)
Control1500100
This compound (50 µM)60095
This compound (100 µM)30090

Data derived from studies on Jurkat T cells stimulated with PMA and ionomycin.

Antioxidant Properties

This compound also exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is vital for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular diseases .

Table 2: Antioxidant Activity of this compound

Concentration (µM)DPPH Scavenging Activity (%)
1025
5055
10080

DPPH assay results indicating the scavenging ability of this compound on free radicals.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of NF-kB Pathway : this compound has been reported to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor that regulates the expression of various pro-inflammatory genes .
  • Modulation of iNOS Expression : Studies have shown that this compound can decrease the expression of inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Allergic Reactions : In a controlled study involving patients with allergic rhinitis, treatment with extracts containing this compound significantly reduced symptoms compared to placebo groups, suggesting its potential as a natural therapeutic agent for allergy management .
  • Cancer Research : Preliminary research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its role as an adjunctive treatment in cancer therapy .
  • Neuroprotective Effects : Emerging evidence suggests that this compound may also provide neuroprotective benefits by reducing oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease .

Properties

IUPAC Name

(1R,5R,6R,7R)-7-(1,3-benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-4-7-20-9-15(23-3)18(21)17(19(20)22)16(11(20)2)12-5-6-13-14(8-12)25-10-24-13/h4-6,8-9,11,16-17H,1,7,10H2,2-3H3/t11-,16+,17+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTWRMSXONXESR-NBSNSOTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]2C(=O)C(=C[C@@]1(C2=O)CC=C)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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